Chloroethylclonidine
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Overview
Description
Chloroethylclonidine is a chemical compound known for its role as an irreversible agonist for adrenergic receptors, particularly the alpha1B, D, C, and alpha2A/D subtypes . It is a derivative of clonidine, an antihypertensive drug, and has been extensively studied for its pharmacological properties .
Preparation Methods
The synthesis of chloroethylclonidine involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,6-dichloro-4-(methylamino)methylphenyl with ethylene oxide to form the intermediate compound.
Chlorination: The intermediate is then chlorinated using thionyl chloride to introduce the chloroethyl group.
Cyclization: The final step involves the cyclization of the chlorinated intermediate with imidazole to form this compound.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Chloroethylclonidine undergoes several types of chemical reactions, including:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the chloroethyl group. Common reagents used in these reactions include sodium hydroxide and potassium carbonate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various products. For example, oxidation with potassium permanganate can yield carboxylic acid derivatives.
Cyclization Reactions: This compound can undergo cyclization reactions to form imidazole derivatives.
Scientific Research Applications
Chloroethylclonidine has a wide range of scientific research applications, including:
Pharmacological Studies: It is used to study the pharmacological properties of adrenergic receptors, particularly the alpha1B, D, C, and alpha2A/D subtypes.
Cardiovascular Research: The compound is used in cardiovascular research to investigate its effects on blood pressure and heart rate.
Drug Development: It is used in drug development as a reference compound to evaluate the efficacy and safety of new adrenergic receptor agonists and antagonists.
Mechanism of Action
Chloroethylclonidine exerts its effects by irreversibly binding to adrenergic receptors, particularly the alpha1B, D, C, and alpha2A/D subtypes . This binding leads to the activation or inhibition of various signaling pathways, resulting in physiological effects such as vasoconstriction, increased heart rate, and modulation of neurotransmitter release . The molecular targets of this compound include the adrenergic receptors, which are G protein-coupled receptors involved in the regulation of cardiovascular and neurological functions .
Comparison with Similar Compounds
Chloroethylclonidine is unique compared to other similar compounds due to its irreversible binding to adrenergic receptors. Similar compounds include:
Clonidine: A selective alpha2-adrenergic agonist used to treat hypertension and severe pain.
Prazosin: An alpha1-adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia.
Phenylephrine: A selective alpha1-adrenergic receptor agonist used as a decongestant and to increase blood pressure.
This compound’s uniqueness lies in its irreversible binding and its ability to selectively target multiple adrenergic receptor subtypes, making it a valuable tool in pharmacological research .
Properties
CAS No. |
77472-95-8 |
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Molecular Formula |
C13H17Cl3N4 |
Molecular Weight |
335.7 g/mol |
IUPAC Name |
N-[2,6-dichloro-4-[[2-chloroethyl(methyl)amino]methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C13H17Cl3N4/c1-20(5-2-14)8-9-6-10(15)12(11(16)7-9)19-13-17-3-4-18-13/h6-7H,2-5,8H2,1H3,(H2,17,18,19) |
InChI Key |
XFDVJGKSQRUEEM-UHFFFAOYSA-N |
SMILES |
CN(CCCl)CC1=CC(=C(C(=C1)Cl)NC2=NCCN2)Cl |
Canonical SMILES |
CN(CCCl)CC1=CC(=C(C(=C1)Cl)NC2=NCCN2)Cl |
98086-36-3 | |
Pictograms |
Irritant |
Synonyms |
chlorethylclonidine chloroethylclonidine |
Origin of Product |
United States |
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